molecular formula C6H10N2O2S B14400371 (2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol CAS No. 89866-87-5

(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol

Cat. No.: B14400371
CAS No.: 89866-87-5
M. Wt: 174.22 g/mol
InChI Key: FMFOCGMKJSEAAD-UHFFFAOYSA-N
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Description

(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of α-haloketones with thiourea in the presence of a base. For instance, ethyl 4-bromo-3-oxopentanoate can react with thiourea in ethanol to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent, and catalyst to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of (2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes or block receptor sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol is unique due to the presence of both an amino group and an ethoxy group on the thiazole ring, which can enhance its biological activity and specificity.

Properties

CAS No.

89866-87-5

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

(2-amino-5-ethoxy-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C6H10N2O2S/c1-2-10-5-4(3-9)8-6(7)11-5/h9H,2-3H2,1H3,(H2,7,8)

InChI Key

FMFOCGMKJSEAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(S1)N)CO

Origin of Product

United States

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